2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide

Catalog No.
S13981404
CAS No.
M.F
C4H4Br2ClNS
M. Wt
293.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide

Product Name

2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide

IUPAC Name

2-(bromomethyl)-5-chloro-1,3-thiazole;hydrobromide

Molecular Formula

C4H4Br2ClNS

Molecular Weight

293.41 g/mol

InChI

InChI=1S/C4H3BrClNS.BrH/c5-1-4-7-2-3(6)8-4;/h2H,1H2;1H

InChI Key

OCIQDRXWKJRUKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CBr)Cl.Br

2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide is a heterocyclic compound characterized by the presence of a thiazole ring, which is substituted with both bromomethyl and chloro groups. Its molecular formula is C4H4Br2ClN2SC_4H_4Br_2ClN_2S, and it possesses unique chemical properties due to the combination of these halogen substituents. The compound is typically encountered in its hydrobromide salt form, enhancing its solubility in polar solvents, which is advantageous for various chemical and biological applications.

  • Nucleophilic Substitution: The bromomethyl group is highly reactive, allowing for substitution reactions with nucleophiles such as amines, thiols, or alkoxides. This property enables the synthesis of diverse derivatives.
  • Oxidation and Reduction: 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide can be oxidized to form sulfoxides or sulfones. Conversely, it can undergo reduction to yield thiazolidines, showcasing its versatility in synthetic chemistry.
  • Cyclization: The compound can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures, which are valuable in medicinal chemistry.

Research indicates that 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for further studies in drug development. The mechanism of action involves its reactivity towards biological targets, where it may inhibit specific enzymes or interact with cellular receptors .

The synthesis of 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide typically involves the bromination of 5-chloro-1,3-thiazole. A common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is generally conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure selective introduction of the bromomethyl group.

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Precise control over reaction parameters such as temperature and pressure is crucial for large-scale production. The final product is often purified through recrystallization or distillation.

The applications of 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide span various fields:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives and other heterocyclic compounds.
  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development, particularly in designing thiazole-based pharmaceuticals .
  • Agricultural Chemistry: Its antimicrobial properties may find applications in developing agricultural chemicals aimed at pest control.

Interaction studies involving 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide have focused on its binding affinity to various biological targets. These studies suggest that the compound can effectively interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or interact with DNA to exert biological effects .

Several compounds share structural similarities with 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide:

Compound NameStructure Description
2-Bromoethylamine HydrobromideContains an ethylamine group instead of a thiazole ring.
2-Bromobenzoyl ChlorideFeatures a bromobenzoyl group instead of a bromomethyl-thiazole structure.
5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole HydrobromideContains dual bromine substitutions enhancing reactivity.

Uniqueness

The uniqueness of 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide lies in its specific combination of a bromomethyl group and a chloro-substituted thiazole ring. This structural configuration imparts distinct reactivity and versatility compared to similar compounds. The presence of both halogens allows for selective functionalization and the formation of diverse chemical products that are not readily achievable with other related compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

292.80992 g/mol

Monoisotopic Mass

290.81197 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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